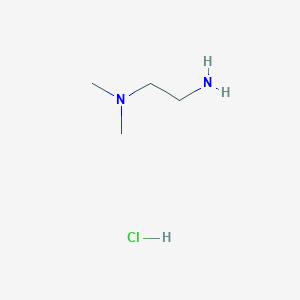
N1,N1-Dimethylethane-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Dimethylethane-1,2-diamine hydrochloride: is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a distinctive amine-like odor. The chemical formula for this compound is C4H12N2·HCl. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
N1,N1-Dimethylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.
化学反応の分析
Types of Reactions
N1,N1-Dimethylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary amines.
科学的研究の応用
N1,N1-Dimethylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism by which N1,N1-Dimethylethane-1,2-diamine hydrochloride exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .
類似化合物との比較
Similar Compounds
N,N-diethylethylenediamine: Similar in structure but with ethyl groups instead of methyl groups.
N,N-dimethylaminopropylamine: Contains an additional carbon in the chain.
1,1-dimethylethylenediamine: Has a different substitution pattern on the nitrogen atoms.
Uniqueness
N1,N1-Dimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which allows it to form stable complexes with metal ions. This property makes it particularly useful in catalytic applications and in the synthesis of pharmaceuticals and other industrial chemicals.
特性
分子式 |
C4H13ClN2 |
|---|---|
分子量 |
124.61 g/mol |
IUPAC名 |
N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |
InChIキー |
GFMUAWWLXMJVRV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















